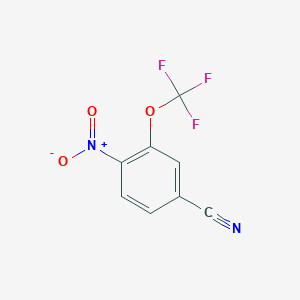![molecular formula C25H33N7O3 B3009776 2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1189425-36-2](/img/structure/B3009776.png)
2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives studied for their biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their potential as ligands for receptors or as pharmacological agents .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the formation of a thioacetamide bridge and the introduction of various substituents to the core structure. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position of the acetamide moiety . Similarly, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized through alkylation reactions in a Dimethylformamide (DMF) environment . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by intramolecular hydrogen bonding and a folded conformation around the methylene carbon atom of the thioacetamide bridge. For example, crystal structures of related compounds have shown that the pyrimidine ring is inclined to the benzene ring by various degrees, and intramolecular N—H⋯N hydrogen bonds stabilize the folded conformation . These structural features are likely to be present in the compound under analysis, given its structural resemblance to the compounds studied.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, particularly those that lead to the formation of ring-annulated products. For instance, N-aryl-2-chloroacetamides have been used as doubly electrophilic building blocks for the synthesis of fused thiazolo[3,2-a]pyrimidinones . The reactivity of the compound may be explored in similar ring-forming reactions, potentially yielding novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The intramolecular hydrogen bonding and the conformation of the molecule can affect its melting point, solubility, and stability. The presence of a trifluoromethyl group in the compound of interest suggests it may have unique electronic properties, potentially affecting its reactivity and interaction with biological targets. The pharmacological evaluation of similar compounds has shown moderate anticonvulsant activity, which could be a property of interest for the compound as well .
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and PET Imaging A study by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). The research demonstrated the potential of fluorine-18 labeled compounds for in vivo imaging, showcasing the application in medical diagnostics and research into neuroinflammatory processes (Dollé et al., 2008).
Synthesis and Biological Evaluation Aggarwal et al. (2014) reported on the solvent-free synthesis and biological evaluation of new 1-(4',6'-dimethylpyrimidin-2'-yl)-5-amino-4H-3-arylpyrazole derivatives. These compounds were tested for their in vitro antibacterial activity against various pathogenic bacteria and cytotoxicity against human leukemia cells, illustrating the compound's relevance in drug discovery and antimicrobial research (Aggarwal et al., 2014).
Anticonvulsant Agents Severina et al. (2020) explored the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. The study highlights the potential therapeutic applications of these compounds in treating seizures, emphasizing the importance of molecular docking methods in predicting compound affinity and activity (Severina et al., 2020).
Antimicrobial Activity Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety and evaluated their antimicrobial activity. The research underscores the compound's utility in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Bondock et al., 2008).
Herbicidal Activities Research into the herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea revealed its efficacy against specific weeds, indicating potential applications in agriculture (Fu-b, 2014).
Eigenschaften
IUPAC Name |
ethyl 4-[3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O3/c1-2-35-25(34)31-16-12-18(13-17-31)26-22(33)11-10-21-28-29-24-23(30-14-6-3-7-15-30)27-19-8-4-5-9-20(19)32(21)24/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOWXWMWYXAZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

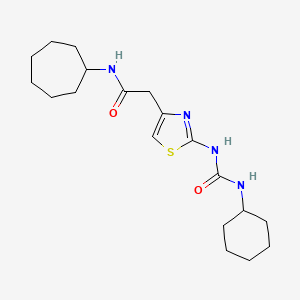
![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)
![5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3009697.png)

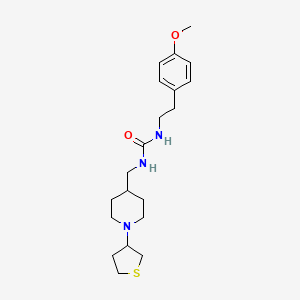
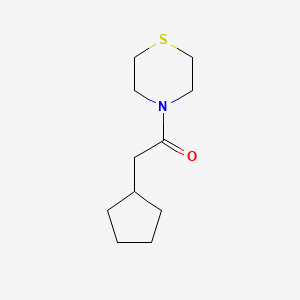
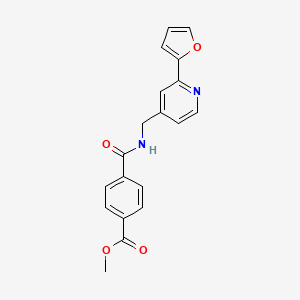
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3009702.png)
![2-Ethyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3009704.png)

![N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B3009707.png)
![N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3009708.png)

